molecular formula C26H38N6O2 B1251680 Unii-0ZN0AQ6sbv CAS No. 863248-59-3

Unii-0ZN0AQ6sbv

Cat. No.: B1251680
CAS No.: 863248-59-3
M. Wt: 466.6 g/mol
InChI Key: ZQMXTDPQEHZTBG-FRIKZZABSA-N
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Preparation Methods

The synthesis of TD-2749 involves the optimization of the linker and secondary binding amine in the indazole-tropane primary binding group series. This optimization is crucial for binding affinity and functional potency at the serotonin 4 receptor, selectivity over the serotonin 3 receptor, oral pharmacokinetics, and in vivo efficacy in models of gastrointestinal motility . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

TD-2749 undergoes various chemical reactions, primarily involving its interaction with the serotonin 4 receptor. The compound’s structure allows it to participate in binding and activation of this receptor, leading to its therapeutic effects. The major products formed from these reactions are not explicitly detailed in the available literature .

Scientific Research Applications

TD-2749 has been investigated for its potential use in treating several gastrointestinal disorders. Its primary applications include:

    Chronic Constipation: Enhancing gastrointestinal motility to alleviate symptoms.

    Constipation-Predominant Irritable Bowel Syndrome: Improving bowel movements and reducing discomfort.

    Opioid-Induced Constipation: Counteracting the constipating effects of opioid medications.

    Functional Dyspepsia: Alleviating symptoms such as bloating and discomfort.

    Diabetic Gastroparesis: Improving gastric emptying in diabetic patients

Mechanism of Action

TD-2749 exerts its effects by selectively binding to and activating the serotonin 4 receptor. This receptor is part of the superfamily of seven-transmembrane G protein-coupled receptors. Activation of the serotonin 4 receptor enhances gastrointestinal motility by stimulating smooth muscle contractions and increasing the release of neurotransmitters that promote bowel movements .

Comparison with Similar Compounds

TD-2749 is unique in its high selectivity for the serotonin 4 receptor, which distinguishes it from other compounds targeting the same receptor. Similar compounds include:

TD-2749’s uniqueness lies in its multivalent drug design, which enhances its binding affinity and functional potency at the serotonin 4 receptor, making it a promising candidate for treating various gastrointestinal disorders.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

863248-59-3

Molecular Formula

C26H38N6O2

Molecular Weight

466.6 g/mol

IUPAC Name

N-[(1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl]-1-propan-2-ylindazole-3-carboxamide

InChI

InChI=1S/C26H38N6O2/c1-18(2)32-24-7-5-4-6-23(24)25(28-32)26(34)27-20-16-21-8-9-22(17-20)31(21)15-12-29-10-13-30(14-11-29)19(3)33/h4-7,18,20-22H,8-17H2,1-3H3,(H,27,34)/t20?,21-,22+

InChI Key

ZQMXTDPQEHZTBG-FRIKZZABSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCC(C3)N4CCN5CCN(CC5)C(=O)C

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CC[C@@H](C3)N4CCN5CCN(CC5)C(=O)C

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCC(C3)N4CCN5CCN(CC5)C(=O)C

Synonyms

TD-2749

Origin of Product

United States

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